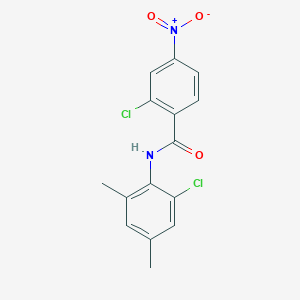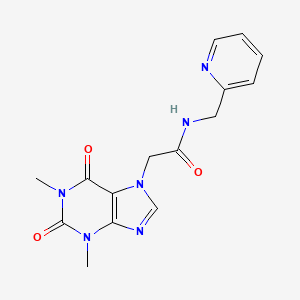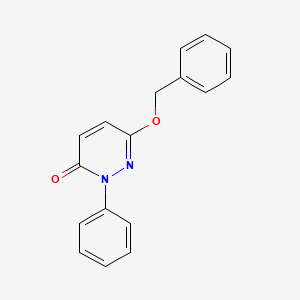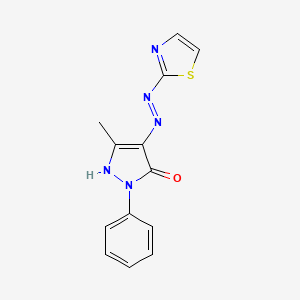
3-isopropyl-2-methyl-6-(4-morpholinyl)-4-hexyn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related morpholine compounds involves multiple steps, including reactions with morpholine and formaldehyde, and the use of various catalysts and reagents. For instance, a study by Kotan and Yüksek (2016) detailed the synthesis of a morpholine derivative through the reaction of a triazolone compound with morpholine and formaldehyde, further analyzed by spectroscopic methods (Kotan & Yüksek, 2016).
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be determined using various spectroscopic techniques such as IR, NMR, and X-ray crystallography. For example, Thandra et al. (2020) used single-crystal X-ray diffraction and computational methods to analyze the structure of a morpholine-containing compound, providing insights into its molecular conformation and electronic properties (Thandra, Bojja, & Allikayala, 2020).
Chemical Reactions and Properties
Morpholine derivatives participate in various chemical reactions, including ring-opening polymerization and condensation reactions. Chisholm et al. (2006) discussed the reactions involving morpholine dione derivatives with metal catalysts, highlighting the complexity of these processes and the formation of specific reaction products (Chisholm, Galucci, Krempner, & Wiggenhorn, 2006).
Physical Properties Analysis
The physical properties of morpholine derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis and material science. The crystal structure of a related compound was detailed by Mironova et al. (2012), providing insights into its conformation and potential interactions (Mironova, Dzyurkevich, Lodochnikova, Krivolapov, Litvinov, & Plemenkov, 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group transformations of morpholine derivatives, are essential for understanding their behavior in chemical reactions and potential applications. Studies like those by Gevorgyan et al. (2009) on the synthesis and separation of diastereoisomeric morpholine derivatives shed light on these aspects, contributing to the broader understanding of such compounds' chemistry (Gevorgyan, Gasparyan, Agababyan, & Panosyan, 2009).
properties
IUPAC Name |
2-methyl-6-morpholin-4-yl-3-propan-2-ylhex-4-yn-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-12(2)14(16,13(3)4)6-5-7-15-8-10-17-11-9-15/h12-13,16H,7-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHCCTLPXXTYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#CCN1CCOCC1)(C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(morpholin-4-yl)-3-(propan-2-yl)hex-4-yn-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[1-(2-methoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]propyl}pyrrolidin-2-one](/img/structure/B5653937.png)

![5-[3-methyl-5-(phenoxymethyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5653967.png)

amino]methyl}-1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5653981.png)
![2-[(2E)-3-phenyl-2-propen-1-yl]-8-(2-pyridinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5653989.png)



![1-(5-{1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5654011.png)
![2-ethyl-N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5654024.png)

